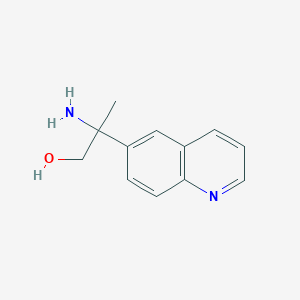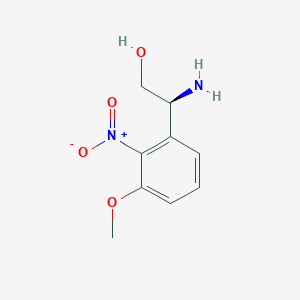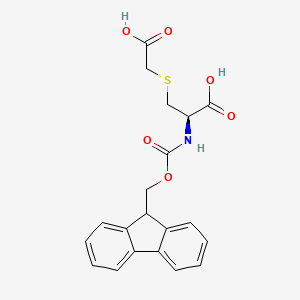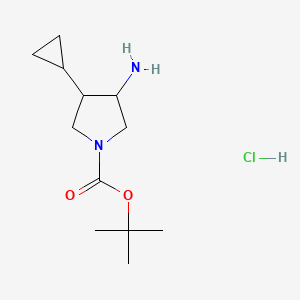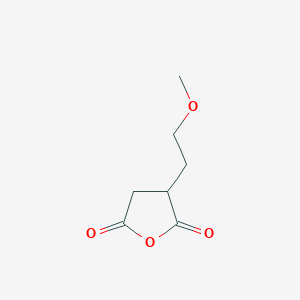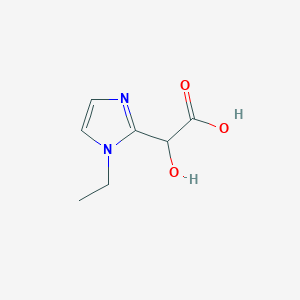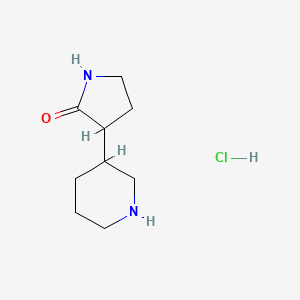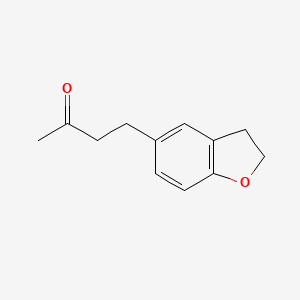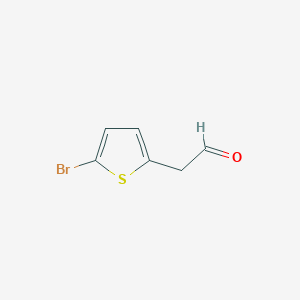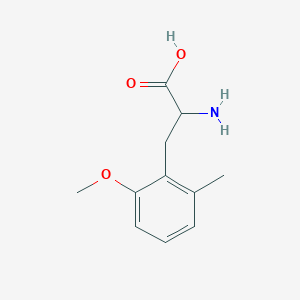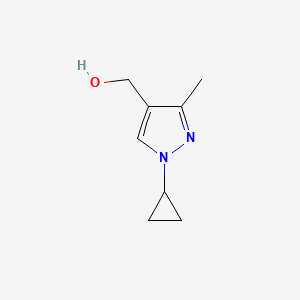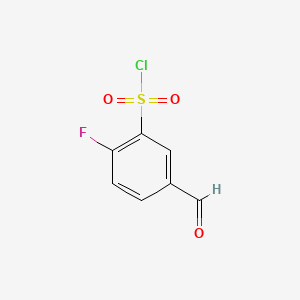
2-Fluoro-5-formylbenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-formylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C7H4ClFO3S It is a derivative of benzene, characterized by the presence of a fluorine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylbenzene-1-sulfonylchloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the chlorosulfonation of 2-fluoro-5-formylbenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-formylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the formyl group.
Alcohols: Formed by the reduction of the formyl group.
Applications De Recherche Scientifique
2-Fluoro-5-formylbenzene-1-sulfonylchloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-formylbenzene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-formylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-Fluorobenzenesulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
Uniqueness
2-Fluoro-5-formylbenzene-1-sulfonylchloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H4ClFO3S |
|---|---|
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
2-fluoro-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClFO3S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-4H |
Clé InChI |
AQYVRRVLDPOMEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
